molecular formula C9H16N4O4 B022209 Acetyl-asparaginyl-methylglycinamide CAS No. 105217-43-4

Acetyl-asparaginyl-methylglycinamide

Cat. No.: B022209
CAS No.: 105217-43-4
M. Wt: 244.25 g/mol
InChI Key: RANMMOXHVPKEMX-LURJTMIESA-N
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Description

Acetyl-asparaginyl-methylglycinamide is a synthetic compound with the molecular formula C9H16N4O4 and a molecular weight of 244.25 g/mol It is a derivative of asparagine and glycinamide, featuring an acetyl group attached to the asparagine moiety and a methyl group attached to the glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-asparaginyl-methylglycinamide typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted side reactions.

    Acetylation: The protected asparagine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Methylglycinamide: The acetylated asparagine is coupled with methylglycinamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Acetyl-asparaginyl-methylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield asparagine, glycinamide, and acetic acid.

    Oxidation: Oxidative cleavage of the acetyl group can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Hydrolysis: Asparagine, glycinamide, and acetic acid.

    Oxidation: Asparagine, glycinamide, and oxidized products of the acetyl group.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Acetyl-asparaginyl-methylglycinamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.

    Biology: It serves as a substrate for enzymatic studies involving asparagine and glycinamide derivatives.

    Industry: Used in the synthesis of specialized peptides and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of acetyl-asparaginyl-methylglycinamide involves its interaction with specific molecular targets and pathways:

    Enzymatic Hydrolysis: The compound can be hydrolyzed by enzymes such as peptidases, releasing asparagine and glycinamide, which can then participate in various metabolic pathways.

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-N’-methylglycinamide
  • N-acetyl-N’-methylalaninamide
  • N-acetyl-N’-methylvalinamide
  • N-acetyl-N’-methylleucinamide

Uniqueness

Acetyl-asparaginyl-methylglycinamide is unique due to its specific combination of acetyl, asparaginyl, and methylglycinamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2S)-2-acetamido-N-[2-(methylamino)acetyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-5(14)12-6(3-7(10)15)9(17)13-8(16)4-11-2/h6,11H,3-4H2,1-2H3,(H2,10,15)(H,12,14)(H,13,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANMMOXHVPKEMX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909382
Record name N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65438-10-0, 105217-43-4
Record name Acetyl-asparaginyl-methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065438100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl-isoasparaginyl-methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105217434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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